2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine
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Overview
Description
2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine typically involves the reaction of 2,2-dimethylpropan-1-amine with a piperidine derivative. One common method is the reductive amination of 2,2-dimethylpropan-1-amine with 2-(piperidin-1-yl)acetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter release and receptor activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another piperidine derivative with different functional groups.
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: A structurally similar compound with a pyridine ring instead of a piperidine ring.
Uniqueness
2,2-Dimethyl-N-(2-(piperidin-1-yl)ethyl)propan-1-amine is unique due to its specific combination of a piperidine ring and a dimethylpropan-1-amine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H26N2 |
---|---|
Molecular Weight |
198.35 g/mol |
IUPAC Name |
2,2-dimethyl-N-(2-piperidin-1-ylethyl)propan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-12(2,3)11-13-7-10-14-8-5-4-6-9-14/h13H,4-11H2,1-3H3 |
InChI Key |
VEEZYYGRAFXPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCCN1CCCCC1 |
Origin of Product |
United States |
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